Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate
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Overview
Description
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which includes both pyrimidine and indolizine rings. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or indolizine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been studied to understand its therapeutic potential .
Comparison with Similar Compounds
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester of 2-oxo- and tetrahydropyrimidine-5-carboxylic acids with similar biological activities.
2-thioxopyrimidines: Compounds with exocyclic sulfur atoms that exhibit diverse biological activities.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-oxo-5,6-dihydro-1H-pyrimido[4,5-e]indolizine-7-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-12(17)9-5-6-16-10(9)4-3-8-7-14-13(18)15-11(8)16/h5-7H,2-4H2,1H3,(H,14,15,18) |
InChI Key |
QBKXFWMFTSYDSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=C(N2C=C1)NC(=O)N=C3 |
Origin of Product |
United States |
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